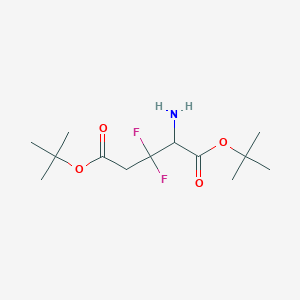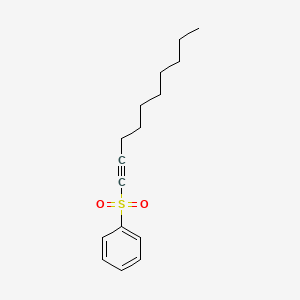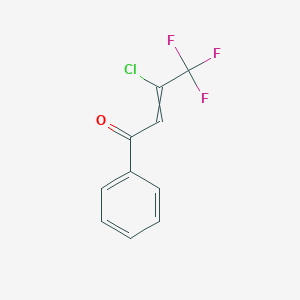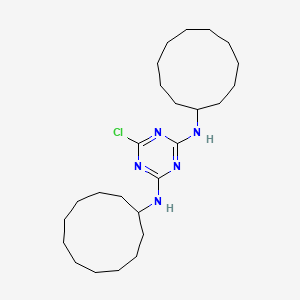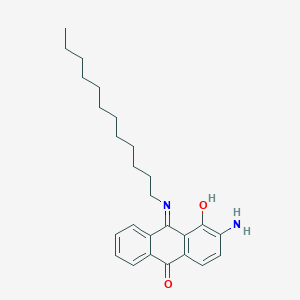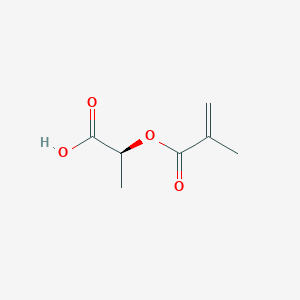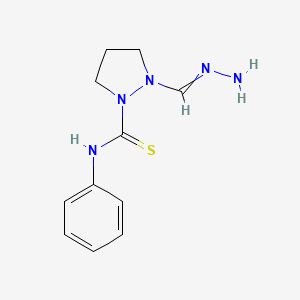![molecular formula C9H15BrSe B14268629 Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- CAS No. 188896-23-3](/img/structure/B14268629.png)
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is an organoselenium compound with a unique structure that includes a bromine atom and a seleno group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- typically involves the bromination of cyclohexene followed by the introduction of the seleno group. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The seleno group can be oxidized to form selenoxides or selenones.
Reduction Reactions: The compound can be reduced to remove the bromine or seleno groups under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include cyclohexene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include selenoxides and selenones.
Reduction: Products include cyclohexene and its derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its effects on biological systems, including its potential as an antioxidant or enzyme inhibitor.
Industrial Applications: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- involves its interaction with molecular targets through its bromine and seleno groups. The bromine atom can participate in electrophilic substitution reactions, while the seleno group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the seleno group.
Cyclohexene, 1-bromo-2-methyl-: Similar structure but with a methyl group instead of the seleno group.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Contains a carbonyl group instead of the bromine and seleno groups.
Uniqueness
Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]- is unique due to the presence of both bromine and seleno groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
188896-23-3 |
|---|---|
Fórmula molecular |
C9H15BrSe |
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
1-bromo-2-propan-2-ylselanylcyclohexene |
InChI |
InChI=1S/C9H15BrSe/c1-7(2)11-9-6-4-3-5-8(9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
VUFJXSDGSUYUKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Se]C1=C(CCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
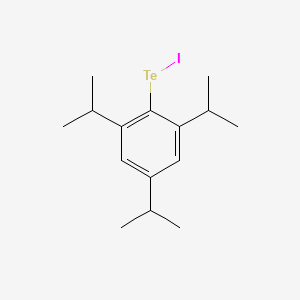
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
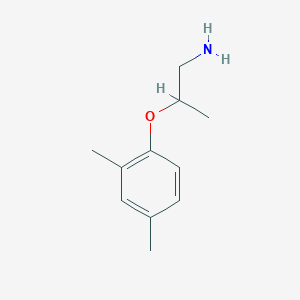
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
